Home > Products > Screening Compounds P41996 > (Tert-butylimino)tris(dimethylamino)tantalum
(Tert-butylimino)tris(dimethylamino)tantalum - 69039-11-8

(Tert-butylimino)tris(dimethylamino)tantalum

Catalog Number: EVT-3415296
CAS Number: 69039-11-8
Molecular Formula: C10H27N4Ta-3
Molecular Weight: 384.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(Tert-butylimino)tris(dimethylamino)tantalum is a metalorganic precursor used in the deposition of thin films, particularly tantalum nitride (TaN). It belongs to the class of metal amides and plays a crucial role in microelectronics due to the desirable properties of TaN, such as its high conductivity, thermal stability, and chemical inertness. [, , ]

Synthesis Analysis

4.1. Atomic Layer Deposition (ALD) of TaN:This compound, in conjunction with hydrogen plasma, facilitates the ALD of TaN at 250 °C. [] The reaction involves the precursor interacting with the substrate, followed by the introduction of hydrogen plasma to remove the ligands and form TaN. The film growth rate ranges from 0.05 to 0.08 nm/cycle. []

4.2. CVD of TaN:(Tert-butylimino)tris(dimethylamino)tantalum reacts with atomic hydrogen to deposit TaN films. [] This CVD process allows for controlled film growth and uniformity.

4.3. Cyclic Chemical Vapor Deposition (CCVD) of Metal Silicon Nitride Films:(Tert-butylimino)tris(dimethylamino)tantalum is a key component in the CCVD process to create three-component metal silicon nitride films. [, ] It acts as the metal amide, reacting with a silicon-containing source on a heated substrate to form the desired film.

Mechanism of Action

The mechanism of action for (Tert-butylimino)tris(dimethylamino)tantalum in thin film deposition involves its adsorption onto a heated substrate, followed by its reaction with a co-reactant, such as hydrogen plasma or a silicon-containing source. This reaction leads to the formation of the desired thin film, with the byproduct ligands being removed through a purging process. [, , ]

Physical and Chemical Properties Analysis

6.1. Vapor Pressure:(Tert-butylimino)tris(dimethylamino)tantalum exhibits a measurable vapor pressure in the temperature range of 268 K to 323 K. [] This property is crucial for its use in CVD processes.

6.2. Reactivity:This compound readily reacts with hydrogen plasma and silicon-containing sources at elevated temperatures, leading to the formation of TaN and metal silicon nitride films, respectively. [, , ]

Applications

7.1. Diffusion Barrier in Microelectronics:Tantalum nitride (TaN), deposited using (Tert-butylimino)tris(dimethylamino)tantalum, acts as an effective diffusion barrier in copper interconnects, preventing copper diffusion into the surrounding dielectric materials. []

7.2. Gate Electrodes:TaN thin films are also employed as gate electrodes in transistors due to their high conductivity and stability. []

7.3. Metal-Silicon-Nitride Films:The application of (Tert-butylimino)tris(dimethylamino)tantalum extends to the creation of metal silicon nitride films through CCVD, offering potentially improved material properties for various applications. [, ]

(Tert-butylimino)bis(diethylamino)cyclopentadienyltantalum

  • Compound Description: (Tert-butylimino)bis(diethylamino)cyclopentadienyltantalum (CAS RN 852212-55-6) is a metalorganic precursor. [] Its vapor pressure has been studied for potential applications in thin film deposition techniques. []

(Tert-butylimino)tris(ethylmethylamino)tantalum

  • Compound Description: (Tert-butylimino)tris(ethylmethylamino)tantalum (CAS RN 511292-99-2) is another metalorganic precursor. [] Like the previous compound, its vapor pressure has been investigated. [] Additionally, it has been successfully employed in the plasma-assisted atomic layer deposition of tantalum nitride (TaN) thin films. []

Tert-butylimino-tris(dimethylamino)phosphorane

  • Compound Description: Tert-butylimino-tris(dimethylamino)phosphorane is a strong, non-metallic base categorized as a phosphazene base. [, , ] It has been investigated for its ability to act as a proton acceptor in reactions with nitroalkanes, showcasing its potential in organic synthesis. []

Tert-butylimino tris(diethylamino) tantalum (TBTDET)

  • Compound Description: Tert-butylimino tris(diethylamino) tantalum (TBTDET) is a tantalum precursor used in atomic layer deposition (ALD). [, ] It has been successfully used with atomic hydrogen in chemical vapor deposition to create tantalum nitride films. [] It is also researched for its potential in creating diffusion barriers for copper metallizations in microelectronics. []

1-tert-butyl-4,4,4-tris(dimethylamino)-2,2-bis[tris(dimethylamino)phosphoranylidenamino]-2λ5,4λ5-catenadi(phosphazene) (t-Bu-P4)

  • Compound Description: t-Bu-P4 is a phosphazene base that exhibits strong basicity. [, ] It has shown effectiveness in catalyzing the ring-opening polymerization of epoxides like 1,2-butylene oxide, leading to the production of well-defined polymers. [] This catalytic activity makes it valuable in synthesizing polymers with controlled properties. []

Properties

CAS Number

69039-11-8

Product Name

(Tert-butylimino)tris(dimethylamino)tantalum

IUPAC Name

tert-butyliminotantalum;dimethylazanide

Molecular Formula

C10H27N4Ta-3

Molecular Weight

384.30 g/mol

InChI

InChI=1S/C4H9N.3C2H6N.Ta/c1-4(2,3)5;3*1-3-2;/h1-3H3;3*1-2H3;/q;3*-1;

InChI Key

SYMKICRWMGYUAR-UHFFFAOYSA-N

SMILES

CC(C)(C)N=[Ta].C[N-]C.C[N-]C.C[N-]C

Canonical SMILES

CC(C)(C)N=[Ta].C[N-]C.C[N-]C.C[N-]C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.